molecular formula C20H12F3N3O4S B11630838 {(3Z)-3-[(2Z)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-5(2H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid

{(3Z)-3-[(2Z)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-5(2H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid

Cat. No.: B11630838
M. Wt: 447.4 g/mol
InChI Key: VQOCARISTJXBNL-NXVVXOECSA-N
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Description

2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID is a complex organic compound featuring a unique structure that includes a thiazolidine ring, an indole moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety and the trifluoromethylphenyl group. Key reagents and conditions include:

    Thiazolidine ring formation: This step often involves the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Indole moiety introduction: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Trifluoromethylphenyl group addition: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethylphenyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or the imine group to an amine.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID
  • **2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}PROPIONIC ACID
  • **2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}BUTYRIC ACID

Uniqueness

The uniqueness of 2-{2-OXO-3-[(2Z,5Z)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylphenyl group enhances its stability and lipophilicity, while the thiazolidine and indole moieties contribute to its biological activity.

Properties

Molecular Formula

C20H12F3N3O4S

Molecular Weight

447.4 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid

InChI

InChI=1S/C20H12F3N3O4S/c21-20(22,23)10-4-3-5-11(8-10)24-19-25-17(29)16(31-19)15-12-6-1-2-7-13(12)26(18(15)30)9-14(27)28/h1-8H,9H2,(H,27,28)(H,24,25,29)/b16-15-

InChI Key

VQOCARISTJXBNL-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)/C(=O)N2CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)C(=O)N2CC(=O)O

Origin of Product

United States

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